molecular formula C9H7F2NO B15274357 4-(2,5-Difluorophenyl)azetidin-2-one

4-(2,5-Difluorophenyl)azetidin-2-one

Cat. No.: B15274357
M. Wt: 183.15 g/mol
InChI Key: KRDXFKHHDCBPPO-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(2,5-Difluorophenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor in certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its fluorine substitutions, which enhance its chemical stability and biological activity. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

4-(2,5-difluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7F2NO/c10-5-1-2-7(11)6(3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

KRDXFKHHDCBPPO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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